molecular formula C82H119N23O27S2 B610915 Solnatide CAS No. 259206-53-6

Solnatide

カタログ番号: B610915
CAS番号: 259206-53-6
分子量: 1923.11
InChIキー: LKVFMOMQYXIFRK-KSVAIKAXSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Solnatide is a synthetic peptide mimicking the lectin-like domain of TNF.

科学的研究の応用

Key Structural Features

  • Helical Region : Solnatide possesses a helical structure that interacts with cell membranes.
  • Dipole Formation : The peptide has regions of positive and negative charges, facilitating its interaction with ENaC .

Treatment of ARDS

This compound has been rigorously tested for its efficacy in treating ARDS, particularly in mechanically ventilated patients. Clinical studies have shown that inhaled this compound can lead to:

  • Improved Oxygenation : Increased PaO2/FiO2 ratios.
  • Reduced Mechanical Ventilation Needs : Shorter duration of mechanical ventilation and increased ventilator-free days.
  • Enhanced Alveolar Liquid Clearance : Significant reduction in extravascular lung water .

COVID-19 Related Pulmonary Conditions

With the onset of the COVID-19 pandemic, this compound was repurposed for treating pulmonary complications associated with the virus. The following outcomes were observed:

  • Compassionate Use Programs : this compound was utilized under compassionate use protocols in Austria and Italy for severe COVID-19 patients.
  • Clinical Trials : Ongoing studies have indicated safety and potential efficacy in reducing pulmonary edema associated with COVID-19 .

Summary of Clinical Trials

Study TypePhasePopulationKey Findings
Pilot StudyIHealthy subjectsEstablished safety profile
Randomized Controlled TrialIIARDS patientsImproved ALC and reduced need for mechanical ventilation
Compassionate UseN/ASevere COVID-19 patientsEarly clearance of lung fluids and improved oxygenation

Case Studies

  • Pilot Study on Primary Graft Dysfunction (PGD)
    • Conducted on lung transplant recipients, this study demonstrated that inhaled this compound significantly improved lung function metrics compared to placebo .
  • COVID-19 Patient Analysis
    • An interim analysis involving 16 patients indicated that this compound administration led to favorable outcomes in oxygenation and reduced pulmonary edema without significant adverse effects .

特性

CAS番号

259206-53-6

分子式

C82H119N23O27S2

分子量

1923.11

IUPAC名

(3S,6S,9S,12S,18S,21S,27S,30S,33S,36S,42R,47R,50S,53S,56S)-42-amino-3-(4-aminobutyl)-36-(3-amino-3-oxopropyl)-33-(3-carbamimidamidopropyl)-9,18,30-tris(2-carboxyethyl)-27-[(1R)-1-hydroxyethyl]-50-[(4-hydroxyphenyl)methyl]-53-(1H-indol-3-ylmethyl)-6,12-dimethyl-2,5,8,11,14,17,20,26,29,32,35,38,41,49,52,55-hexadecaoxo-44,45-dithia-1,4,7,10,13,16,19,25,28,31,34,37,40,48,51,54-hexadecazatricyclo[54.3.0.021,25]nonapentacontane-47-carboxylic acid

InChI

InChI=1S/C82H119N23O27S2/c1-40-67(117)95-52(23-27-64(113)114)71(121)93-41(2)68(118)99-54(13-6-7-29-83)79(129)104-31-9-15-58(104)78(128)101-56(34-44-35-89-48-12-5-4-11-46(44)48)76(126)100-55(33-43-17-19-45(107)20-18-43)75(125)102-57(81(131)132)39-134-133-38-47(84)69(119)90-37-62(110)94-51(21-25-60(85)108)73(123)96-49(14-8-30-88-82(86)87)72(122)97-53(24-28-65(115)116)74(124)103-66(42(3)106)80(130)105-32-10-16-59(105)77(127)98-50(22-26-63(111)112)70(120)91-36-61(109)92-40/h4-5,11-12,17-20,35,40-42,47,49-59,66,89,106-107H,6-10,13-16,21-34,36-39,83-84H2,1-3H3,(H2,85,108)(H,90,119)(H,91,120)(H,92,109)(H,93,121)(H,94,110)(H,95,117)(H,96,123)(H,97,122)(H,98,127)(H,99,118)(H,100,126)(H,101,128)(H,102,125)(H,103,124)(H,111,112)(H,113,114)(H,115,116)(H,131,132)(H4,86,87,88)/t40-,41-,42+,47-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,66-/m0/s1

InChIキー

LKVFMOMQYXIFRK-KSVAIKAXSA-N

SMILES

CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NCC(=O)N1)CCC(=O)O)C(C)O)CCC(=O)O)CCCNC(=N)N)CCC(=O)N)N)C(=O)O)CC4=CC=C(C=C4)O)CC5=CNC6=CC=CC=C65)CCCCN)C)CCC(=O)O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Solnatide

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Solnatide
Reactant of Route 2
Solnatide
Reactant of Route 3
Solnatide
Reactant of Route 4
Solnatide
Reactant of Route 5
Solnatide
Reactant of Route 6
Solnatide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。